molecular formula C5H13NO2S B2479919 3-Methylbutane-1-sulfonamide CAS No. 98138-19-3

3-Methylbutane-1-sulfonamide

Cat. No.: B2479919
CAS No.: 98138-19-3
M. Wt: 151.22
InChI Key: YUYXBLYSKPNXPT-UHFFFAOYSA-N
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Description

3-Methylbutane-1-sulfonamide is an organic compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutane-1-sulfonamide typically involves the reaction of 3-methylbutane-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:

3-Methylbutane-1-sulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{3-Methylbutane-1-sulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Methylbutane-1-sulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-Methylbutane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    3-Methylbutane-1-sulfonic acid: This compound is structurally similar but contains a sulfonic acid group instead of a sulfonamide group.

    3-Methylbutane-1-sulfonyl chloride: This is a precursor in the synthesis of 3-Methylbutane-1-sulfonamide and contains a sulfonyl chloride group.

    Sulfanilamide: A well-known sulfonamide with antibacterial properties, used as a reference for studying the activity of other sulfonamides.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYXBLYSKPNXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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